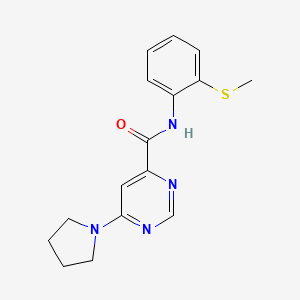

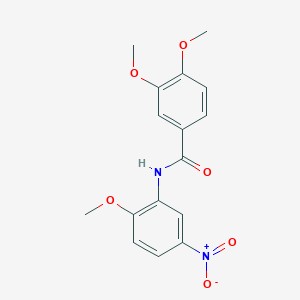

3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

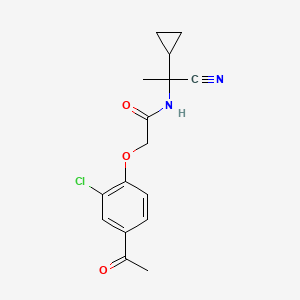

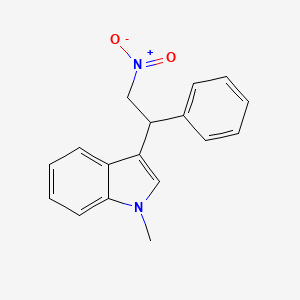

The compound “3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds, which have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry and are used as building blocks for natural products such as proteins and peptides .

Synthesis Analysis

Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

In the similar compound “2,3-dimethoxy-N-(4-nitrophenyl)benzamide”, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8). An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups .Chemical Reactions Analysis

The in vitro antioxidant activity of benzamide compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Applications De Recherche Scientifique

- DMNMB has been investigated for its antioxidant potential. In vitro studies have demonstrated its ability to scavenge free radicals and chelate metal ions. Some synthesized DMNMB derivatives exhibit more effective antioxidant activity than standard compounds .

- Researchers have evaluated DMNMB’s antibacterial activity against both gram-positive and gram-negative bacteria. In vitro tests revealed its inhibitory effects on bacterial growth. Comparisons with control drugs provide insights into its efficacy .

- Indole derivatives containing similar structural motifs as DMNMB have shown anti-inflammatory and analgesic activities. Investigating DMNMB in this context could yield valuable insights .

- Amide compounds, including benzamides like DMNMB, play a crucial role in drug discovery. Their diverse properties make them attractive candidates for potential therapeutic agents .

- Beyond medicine, amides find use in various industrial sectors, such as plastics, rubber, paper, and agriculture. DMNMB’s unique structure may offer applications in these areas .

- Amides are prevalent in biological molecules and natural products. DMNMB’s structural features align with those found in proteins, synthetic intermediates, and commercial drugs. Further exploration could reveal novel applications .

Antioxidant Activity

Antibacterial Properties

Anti-Inflammatory and Analgesic Potential

Drug Discovery

Industrial Applications

Biological Molecules and Natural Products

Mécanisme D'action

While the specific mechanism of action for “3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide” is not available, benzamides and their derivatives are known to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .

Orientations Futures

Propriétés

IUPAC Name |

3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-13-7-5-11(18(20)21)9-12(13)17-16(19)10-4-6-14(23-2)15(8-10)24-3/h4-9H,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBNBLNDZKYXBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2388072.png)

![1-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388073.png)

![5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2388075.png)